molecular formula C7H13N3O2S B12865668 1-(Diethylsulfamoyl)imidazole

1-(Diethylsulfamoyl)imidazole

Cat. No.: B12865668
M. Wt: 203.26 g/mol
InChI Key: DBVABCQDBPCMKS-UHFFFAOYSA-N
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Description

1-(Diethylsulfamoyl)imidazole is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylsulfamoyl)imidazole typically involves the reaction of imidazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Imidazole+Diethylsulfamoyl chlorideThis compound+HCl\text{Imidazole} + \text{Diethylsulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Imidazole+Diethylsulfamoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylsulfamoyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Diethylsulfamoyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diethylsulfamoyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The diethylsulfamoyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

  • 1-(Dimethylsulfamoyl)imidazole
  • 1-(Diethylsulfamoyl)benzimidazole
  • 1-(Diethylsulfamoyl)pyrazole

Comparison: 1-(Diethylsulfamoyl)imidazole is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties compared to its analogs. For example, 1-(Dimethylsulfamoyl)imidazole has a smaller alkyl group, which may affect its solubility and reactivity. The benzimidazole and pyrazole derivatives have different ring structures, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

N,N-diethylimidazole-1-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-9(4-2)13(11,12)10-6-5-8-7-10/h5-7H,3-4H2,1-2H3

InChI Key

DBVABCQDBPCMKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)N1C=CN=C1

Origin of Product

United States

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